1,3-Dichloro-2,5-difluorobenzene
Overview
Description
1,3-Dichloro-2,5-difluorobenzene is an organic compound with the chemical formula C6H2Cl2F2. It is a colorless to light yellow liquid with a distinct odor. This compound is part of the halogenated benzene family, which is known for its diverse applications in various fields, including chemical synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2,5-difluorobenzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, the compound can be prepared by the chlorination and fluorination of benzene rings under controlled conditions. The reaction typically involves the use of chlorine and fluorine sources, such as chlorine gas and hydrogen fluoride, in the presence of a catalyst like iron(III) chloride .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale halogenation processes. These processes are carried out in reactors designed to handle the exothermic nature of halogenation reactions. The use of continuous flow reactors and advanced cooling systems ensures the stability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2,5-difluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (chlorine and fluorine), the compound can also undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are commonly used.
Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used under reflux conditions.
Major Products
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.
Nucleophilic Aromatic Substitution: Products include hydroxylated or alkoxylated derivatives.
Scientific Research Applications
1,3-Dichloro-2,5-difluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dichloro-2,5-difluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to form stable intermediates and products. These interactions can affect various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichlorobenzene: Similar in structure but lacks fluorine atoms, making it less reactive in certain substitution reactions.
1,4-Dichloro-2,5-difluorobenzene: Another halogenated benzene derivative with a different substitution pattern, affecting its reactivity and applications.
1,3-Dichloro-2-fluorobenzene: Contains only one fluorine atom, resulting in different chemical properties and reactivity.
Uniqueness
1,3-Dichloro-2,5-difluorobenzene is unique due to the presence of both chlorine and fluorine atoms in specific positions on the benzene ring. This unique substitution pattern enhances its reactivity and makes it suitable for a wide range of chemical reactions and applications .
Properties
IUPAC Name |
1,3-dichloro-2,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBKEVCFKWTLHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178339 | |
Record name | Benzene, 1,3-dichloro-2,5-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2367-80-8 | |
Record name | 1,3-Dichloro-2,5-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2367-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-dichloro-2,5-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-dichloro-2,5-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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